molecular formula C11H12Cl2N2 B2656976 [3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287300-56-3

[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2656976
CAS RN: 2287300-56-3
M. Wt: 243.13
InChI Key: ZFYWESOCPOGJJG-UHFFFAOYSA-N
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Description

[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as Dizocilpine or MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has been extensively studied for its potential use in scientific research.

Mechanism of Action

[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. It binds to a specific site on the receptor and prevents the influx of calcium ions into the cell. This blockade of the NMDA receptor results in a decrease in excitatory neurotransmission and can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have a number of biochemical and physiological effects. It can cause a decrease in synaptic plasticity, which is the ability of neurons to modify their connections in response to experience. It can also lead to an increase in oxidative stress and inflammation, which can contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of this receptor. However, it is important to note that [3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can have off-target effects and can also be toxic at high concentrations.

Future Directions

There are a number of future directions for research involving [3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is the potential use of [3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine as a therapeutic agent for neurodegenerative diseases. Another area of interest is the study of the role of the NMDA receptor in learning and memory, and the development of drugs that target this receptor for cognitive enhancement. Additionally, research is needed to further understand the potential off-target effects and toxicity of [3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, in order to minimize these effects in future experiments.

Synthesis Methods

The synthesis of [3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of 1,2-diaminocyclohexane with 2,6-dichlorobenzonitrile, followed by cyclization with methyl acrylate and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrazine to yield [3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.

Scientific Research Applications

[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c12-7-2-1-3-8(13)9(7)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYWESOCPOGJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

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